molecular formula C16H18N6O4 B2931356 (E)-8-(2-(3-hydroxybenzylidene)hydrazinyl)-7-(2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 887199-74-8

(E)-8-(2-(3-hydroxybenzylidene)hydrazinyl)-7-(2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2931356
CAS No.: 887199-74-8
M. Wt: 358.358
InChI Key: OUAVYJDEZMDWPD-REZTVBANSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-8-(2-(3-hydroxybenzylidene)hydrazinyl)-7-(2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a purine core substituted with various functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-8-(2-(3-hydroxybenzylidene)hydrazinyl)-7-(2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.

    Introduction of the Hydrazinyl Group: The hydrazinyl group is introduced through a reaction with hydrazine hydrate under controlled conditions.

    Addition of the Hydroxybenzylidene Group: The hydroxybenzylidene group is added via a condensation reaction with 3-hydroxybenzaldehyde.

    Substitution with Hydroxypropyl and Methyl Groups: The final substitutions are achieved through alkylation reactions using appropriate alkyl halides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-8-(2-(3-hydroxybenzylidene)hydrazinyl)-7-(2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the hydrazinyl group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the purine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino-substituted purine derivatives.

    Substitution: Various substituted purine derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-8-(2-(3-hydroxybenzylidene)hydrazinyl)-7-(2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-8-(2-(3-hydroxybenzylidene)hydrazinyl)-7-(2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    8-(2-(3-hydroxybenzylidene)hydrazinyl)-7-(2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione: Lacks the (E)-configuration.

    8-(2-(3-hydroxybenzylidene)hydrazinyl)-7-(2-hydroxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione: Has a hydroxyethyl group instead of a hydroxypropyl group.

Uniqueness

(E)-8-(2-(3-hydroxybenzylidene)hydrazinyl)-7-(2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is unique due to its specific configuration and substitution pattern, which confer distinct chemical and biological properties

Properties

IUPAC Name

8-[(2E)-2-[(3-hydroxyphenyl)methylidene]hydrazinyl]-7-(2-hydroxypropyl)-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6O4/c1-9(23)8-22-12-13(21(2)16(26)19-14(12)25)18-15(22)20-17-7-10-4-3-5-11(24)6-10/h3-7,9,23-24H,8H2,1-2H3,(H,18,20)(H,19,25,26)/b17-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUAVYJDEZMDWPD-REZTVBANSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C2=C(N=C1NN=CC3=CC(=CC=C3)O)N(C(=O)NC2=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CN1C2=C(N=C1N/N=C/C3=CC(=CC=C3)O)N(C(=O)NC2=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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